2-Chloro-6-nitro-4-phenylquinazoline
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Overview
Description
2-Chloro-6-nitro-4-phenylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-4-phenylquinazoline typically involves the nitration of 2-chloro-4-phenylquinazoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitro-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often used.
Major Products
Scientific Research Applications
2-Chloro-6-nitro-4-phenylquinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitro-4-phenylquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors . For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-nitro-4-phenylquinazoline is unique due to the presence of both a nitro group and a chlorine atom on the quinazoline ring. This combination allows for diverse chemical modifications and potential biological activities . The nitro group provides a site for reduction reactions, while the chlorine atom can be substituted with various nucleophiles, enabling the synthesis of a wide range of derivatives .
Properties
CAS No. |
57370-28-2 |
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Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-chloro-6-nitro-4-phenylquinazoline |
InChI |
InChI=1S/C14H8ClN3O2/c15-14-16-12-7-6-10(18(19)20)8-11(12)13(17-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GYTPXLRERYNOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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